molecular formula C8H17NO2S B6180831 [(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans CAS No. 2357231-02-6

[(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans

Cat. No.: B6180831
CAS No.: 2357231-02-6
M. Wt: 191.3
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Description

[(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol It is a derivative of cyclohexane, featuring a sulfonamide group attached to a methyl-substituted cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans typically involves the reaction of 4-methylcyclohexylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, industrial production may involve the use of more robust purification methods, such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

[(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans is unique due to its specific stereochemistry and the presence of both a cyclohexyl ring and a sulfonamide group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

2357231-02-6

Molecular Formula

C8H17NO2S

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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